molecular formula C14H14N4O3S B3862892 2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

Cat. No.: B3862892
M. Wt: 318.35 g/mol
InChI Key: NLFUPTNDMVSRBS-PXNMLYILSA-N
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Description

2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylanilino group and a nitrothiophenyl group, connected through an acetamide linkage.

Preparation Methods

The synthesis of 2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylaniline with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylanilino group can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide include:

    4-methyl-2-(2-methylanilino)benzoic acid: This compound has a similar methylanilino group but differs in its overall structure and functional groups.

    4-(2-((3-chloro-4-methylanilino)(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate: This compound shares the methylanilino group but has different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-10-2-4-11(5-3-10)15-9-13(19)17-16-8-12-6-7-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFUPTNDMVSRBS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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